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  • Product: [2-(Ethylsulfanyl)pyridin-4-yl]methanamine
  • CAS: 1157038-68-0

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Derivatives: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary & Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD), the identification and structural characterization of low-molecular-weight ligands are paramount. Derivatives of [2-(Ethylsulfanyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), the identification and structural characterization of low-molecular-weight ligands are paramount. Derivatives of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (CAS No. 1157038-68-0) represent a highly versatile class of pharmacophores.

From a structural perspective, this scaffold offers a tripartite advantage for probing protein binding pockets:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and can participate in π−π or cation- π stacking interactions with aromatic residues.

  • The Methanamine Moiety: At physiological pH, the primary (or secondary) amine is typically protonated, serving as a strong hydrogen-bond donor and electrostatic anchor. This is frequently observed in complexes with epigenetic targets and metabolic enzymes[1],.

  • The Ethylsulfanyl Vector: The thioether linkage provides a flexible, lipophilic extension. The sp3 carbons of the ethyl group can adapt to hydrophobic sub-pockets, while the sulfur atom provides a critical crystallographic advantage: anomalous dispersion.

This whitepaper details the causality-driven methodologies required to successfully co-crystallize, solve, and refine structures containing this specific class of derivatives, ensuring high-fidelity data for structure-activity relationship (SAR) campaigns.

Crystallographic Workflow & Experimental Causality

The structural analysis of fragment-sized molecules requires a departure from traditional drug-discovery crystallography. Because fragments typically exhibit low initial binding affinities ( Kd​ in the high micromolar to millimolar range), the experimental design must compensate for low occupancy and transient binding states.

Complex Generation: The Case for High-Concentration Soaking

Causality: We prioritize crystal soaking over co-crystallization for these derivatives. The basic methanamine group often requires specific pH conditions to remain protonated. Introducing this compound at high concentrations (typically 10–50 mM) into an initial crystallization drop can drastically alter the phase space, leading to precipitation. By growing apo-crystals first and soaking the ligand into the pre-formed lattice, we decouple the thermodynamics of crystal growth from the thermodynamics of ligand binding.

Data Collection: Exploiting Sulfur Anomalous Dispersion

Causality: The ethylsulfanyl chain is highly flexible. In standard 2Fo​−Fc​ electron density maps, this flexibility often manifests as broken or ambiguous density, making it difficult to determine the exact orientation of the ethyl group. However, sulfur has a detectable anomalous scattering signal ( f′′≈0.3e− ) at typical synchrotron X-ray wavelengths (e.g., 0.97–1.00 Å). By collecting data with high redundancy, we can generate an anomalous difference Fourier map. Locating the anomalous peak of the sulfur atom provides an unambiguous anchor point, dictating the correct orientation of the ethylsulfanyl vector even when the terminal carbon density is weak.

Electron Density Analysis: Overcoming Low Occupancy

Causality: To detect low-occupancy binding events typical of methanamine fragments, standard difference maps ( Fo​−Fc​ ) are often insufficient. We employ Pan-Dataset Density Analysis (PanDDA) , a method that subtracts the ground-state (apo) electron density from the soaked crystal's density. This reveals the bound fragment by isolating the specific structural changes induced by the ligand, a technique proven effective in targets like NUDT22[1] and JMJD1B[2].

FBDD_Workflow A Target Protein Preparation (High Purity >95%) B Apo-Crystal Growth (Vapor Diffusion) A->B C Ligand Soaking [2-(Ethylsulfanyl)pyridin-4-yl]methanamine B->C D Cryo-Cooling & Harvesting (Mixed Cryoprotectants) C->D E X-Ray Diffraction (Synchrotron, ~1.0 Å) D->E F Structure Solution & Refinement E->F

Fragment-Based Drug Discovery workflow for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine derivatives.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to prevent the propagation of errors.

Protocol A: High-Concentration Ligand Soaking
  • Ligand Preparation: Dissolve the[2-(Ethylsulfanyl)pyridin-4-yl]methanamine derivative in 100% DMSO to a stock concentration of 500 mM.

  • Soak Solution Formulation: Create a soak solution containing the mother liquor, 10-20% (v/v) of a mixed cryoprotectant (e.g., PEG 400 and ethylene glycol), and 50 mM of the ligand. The final DMSO concentration should not exceed 10%.

  • Crystal Transfer: Using a nylon loop, transfer the apo-crystal into a 2 μ L drop of the soak solution. Seal the well to prevent evaporation.

  • Incubation: Incubate for 1 to 24 hours depending on lattice tolerance.

    • Validation Checkpoint: Monitor the crystal visually under a stereomicroscope at 5 mins, 30 mins, and 1 hour. If the crystal develops micro-cracks or loses birefringence, the osmotic shock is too high. Corrective action: Reduce ligand/DMSO concentration or perform a step-wise gradient soak.

  • Harvesting: Flash-cool the crystal directly in liquid nitrogen.

Protocol B: Crystallographic Refinement & Validation
  • Molecular Replacement: Solve the phase problem using the highest resolution apo-structure available.

  • Initial Refinement: Perform rigid-body and restrained refinement (e.g., using Phenix.refine or REFMAC5) without the ligand.

  • Density Inspection: Inspect the Fo​−Fc​ map at >3 σ contour level in the suspected binding pocket.

  • Ligand Placement: Fit the pyridine and methanamine anchor first.

  • Ethylsulfanyl Orientation: Calculate an anomalous difference map. Place the sulfur atom directly into the >3 σ anomalous peak.

  • Occupancy & B-factor Refinement: Refine the ligand occupancy. If the B -factors of the ligand exceed the surrounding protein residues by >20 Å 2 , reduce the occupancy in 10% increments until B -factors harmonize.

    • Validation Checkpoint: Calculate the Real-Space Correlation Coefficient (RSCC). An RSCC > 0.85 and a ligand B -factor comparable to interacting residues validates the placement. If RSCC < 0.80, the ethylsulfanyl chain may be adopting multiple conformations; model it as a dual-conformer.

Refinement_Logic A Initial Electron Density Map (Fo-Fc & 2Fo-Fc) B Ligand Fitting (Pyridine & Methanamine Anchor) A->B C Ethylsulfanyl Conformation Check B->C D Anomalous Signal (Sulfur Detectable)? C->D E Confirm Orientation via SAD (Anchor Sulfur Atom) D->E Yes F Refine B-factors & Occupancy (Model Flexibility) D->F No E->F

Crystallographic refinement logic leveraging sulfur anomalous dispersion for orientation confirmation.

Quantitative Data: Structural Benchmarks

To contextualize the behavior of the pyridin-4-yl-methanamine scaffold, we summarize the crystallographic metrics of related complexes deposited in the Protein Data Bank (PDB). These data points serve as benchmarks for expected resolution and refinement statistics when working with this derivative class.

PDB IDTarget ProteinLigand ScaffoldResolution (Å)R-free / R-workApplication Area
5R55 Human NUDT22N-methyl-1-pyridin-4-yl-methanamine1.480.230 / 0.200Cancer / Metabolism[1]
7HH0 HRP-2 PWWP domainN-methyl-1-pyridin-4-yl-methanamine1.600.245 / 0.210Epigenetics
8D25 Acetyltransferase Eis (M. tuberculosis)Substituted benzyloxy-benzylamine (pyridin-4-yl-methanamine core)High-Tuberculosis Resistance[3]
9HSD P. falciparum CCT1-(pyridin-4-yl)methanamine2.180.234 / 0.209Malaria[4]

Structural Insights & Binding Mechanics

Analysis of the benchmark structures reveals consistent mechanistic themes in how the pyridin-4-yl-methanamine core interacts with diverse biological targets:

  • Epigenetic and Metabolic Targets: In the PanDDA analysis of human NUDT22 (PDB 5R55)[1] and the HRP-2 PWWP domain (PDB 7HH0), the N-methyl-1-pyridin-4-yl-methanamine fragment acts as a critical structural probe. The basic amine frequently forms salt bridges with acidic residues (Asp/Glu) or hydrogen bonds with the peptide backbone, while the pyridine ring occupies adjacent hydrophobic or nucleotide-binding pockets.

  • Anti-Infective Targets: In the fight against drug-resistant tuberculosis, the acetyltransferase Eis is a key target. Inhibitors containing the pyridin-4-yl-methanamine core (e.g., PDB 8D25) competitively bind in the aminoglycoside binding site[3]. The scaffold's ability to mimic the charge distribution of aminoglycosides while providing a vector (like an ethylsulfanyl group) to access adjacent hydrophobic channels makes it a highly potent starting point for lead optimization. Similarly, the 1-(pyridin-4-yl)methanamine moiety has been successfully co-crystallized with the Plasmodium falciparum CCT enzyme (PDB 9HSD), demonstrating its utility in anti-malarial drug design[4].

By utilizing the ethylsulfanyl derivative, medicinal chemists can exploit the sulfur atom's polarizability and the ethyl group's flexibility to optimize binding kinetics, transitioning from a low-affinity fragment to a high-affinity lead compound.

References

  • Diaz-Saez, L., et al. "PanDDA analysis group deposition -- Crystal Structure of human NUDT22 in complex with N13369a." RCSB PDB (5R55). [Link]

  • Pang, A.H., et al. "Crystal structure of acetyltransferase Eis from Mycobacterium tuberculosis in complex with inhibitor SGT530." Protein Data Bank Japan (8D25). [Link]

  • "Crystal structure of C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 4-picolylamine." RCSB PDB (9HSD).[Link]

  • "PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z57390007." RCSB PDB (7HH0).[Link]

  • Snee, M., et al. "PanDDA analysis group deposition -- Crystal Structure of JMJD1B in complex with XS039080d." Protein Data Bank Japan (5RAN). [Link]

Sources

Exploratory

Pharmacokinetic profiling of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine compounds

An In-Depth Technical Guide to the Pharmacokinetic Profiling of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Compounds Introduction: Charting the Course for a Novel Chemical Series The journey of a novel chemical entity fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Compounds

Introduction: Charting the Course for a Novel Chemical Series

The journey of a novel chemical entity from the bench to the bedside is contingent upon a thorough understanding of its interaction with a biological system. For the [2-(Ethylsulfanyl)pyridin-4-yl]methanamine class of compounds, a promising scaffold potentially rich in therapeutic utility, a rigorous pharmacokinetic (PK) profiling campaign is not merely a regulatory requirement but a foundational pillar of its development. This guide provides a comprehensive, experience-driven framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. Our approach is rooted in a philosophy of proactive problem-solving, where early, well-designed in vitro assays predict in vivo outcomes, thereby conserving resources and accelerating the development timeline.[1][2][3]

This document is structured to guide researchers through the logical progression of a PK profiling cascade, from high-throughput in vitro screens that enable rapid compound prioritization to more resource-intensive in vivo studies that offer a holistic view of a drug's fate. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and illustrate how to interpret the resulting data to make informed, data-driven decisions.[4]

Chapter 1: Foundational In Vitro Profiling - The ADME Funnel

Early-stage drug discovery is a process of strategic attrition. The goal is to "fail early, fail cheap" by identifying compounds with undesirable ADME properties before they consume significant resources.[1] A battery of in vitro ADME assays serves as the primary filter in this process, allowing for the screening of numerous compounds and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) development.[5]

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[6][7][8]

The workflow for a bidirectional Caco-2 assay is designed to measure the rate of compound transport from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A, identifying potential efflux.

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Measurement cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for ~21 days to form a differentiated monolayer Seed->Culture QC QC Check: Measure TEER to confirm monolayer integrity Culture->QC Dose_AB Add compound to Apical (A) side QC->Dose_AB Monolayer Passes QC Dose_BA Add compound to Basolateral (B) side QC->Dose_BA Monolayer Passes QC Incubate Incubate at 37°C with gentle agitation Dose_AB->Incubate Dose_BA->Incubate Sample_AB Sample from Basolateral (B) side at time points Incubate->Sample_AB Sample_BA Sample from Apical (A) side at time points Incubate->Sample_BA Quantify Quantify compound concentration by LC-MS/MS Sample_AB->Quantify Sample_BA->Quantify Calc_Papp Calculate Apparent Permeability (Papp) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Quantify->Calc_ER

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

  • Cell Culture : Caco-2 cells are seeded onto semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a monolayer mimicking intestinal enterocytes.[6]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) are used.[9]

  • Transport Study Initiation :

    • A-to-B Transport : The test compound is added to the apical (A) side. The basolateral (B) side is filled with a buffer.

    • B-to-A Transport : In a separate set of wells, the test compound is added to the basolateral (B) side to assess active efflux.[7]

  • Incubation and Sampling : The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 2 hours).[7]

  • Quantification : The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[7]

ParameterHigh PermeabilityMedium PermeabilityLow Permeability
Papp (A-B) (x 10⁻⁶ cm/s) > 51 - 5< 1
Predicted Human Absorption > 90%20 - 89%< 20%
Efflux Ratio (ER) Interpretation
< 2Low probability of being an efflux substrate
> 2Potential substrate of efflux transporters (e.g., P-gp, BCRP)
Distribution: Where Does the Compound Go?

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Plasma Protein Binding (PPB) is a critical parameter, as only the unbound (free) fraction of a drug is available to exert a pharmacological effect and to be metabolized or excreted.[10][11]

Equilibrium dialysis is the most widely accepted method for determining PPB because it is less susceptible to non-specific binding artifacts compared to other methods like ultrafiltration.[11][12] The method involves dialyzing the compound in plasma against a buffer solution across a semi-permeable membrane, allowing the free drug to equilibrate between the two compartments.

  • Device Preparation : A dialysis device with two chambers separated by a semipermeable membrane is used.

  • Sample Loading : The test compound is spiked into plasma (from relevant species, including human) and loaded into one chamber. An equal volume of protein-free buffer (e.g., PBS) is loaded into the other chamber.

  • Equilibration : The device is sealed and incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-24 hours) to reach equilibrium.

  • Sampling : After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Quantification : The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Calculation : The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

% BoundFraction Unbound (fu)Interpretation
> 99%< 0.01Highly bound; small changes in binding can significantly alter free concentration.
90 - 99%0.01 - 0.1Moderately to highly bound; distribution may be limited.
< 90%> 0.1Low binding; wider distribution and higher free concentrations are likely.
Metabolism: How is the Compound Modified?

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. The rate of metabolism is a key determinant of a drug's half-life and oral bioavailability.[13] The liver microsomal stability assay is a cornerstone in vitro tool to assess a compound's susceptibility to Phase I metabolism, particularly by Cytochrome P450 (CYP) enzymes.[14][15][16]

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and necessary cofactors.

Microsomal_Stability_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Prepare_Mix Prepare reaction mix: - Liver Microsomes - Buffer (pH 7.4) - Test Compound Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Start_Rxn Initiate reaction by adding NADPH Pre_Incubate->Start_Rxn Time_Points Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) Start_Rxn->Time_Points Quench_Rxn Quench reaction with ice-cold acetonitrile (containing internal standard) Time_Points->Quench_Rxn Centrifuge Centrifuge to precipitate proteins Quench_Rxn->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot_Data Plot ln(% remaining) vs. time Analyze->Plot_Data Calculate Calculate t½ and Intrinsic Clearance (CLint) Plot_Data->Calculate

Caption: Liver Microsomal Stability Assay Workflow.

  • Reaction Setup : In a 96-well plate, the test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[16][17] Control incubations without the cofactor (NADPH) are included to assess non-enzymatic degradation.[15]

  • Reaction Initiation : The metabolic reaction is started by adding an NADPH-regenerating system.[14]

  • Time Course Sampling : Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This also precipitates the microsomal proteins.

  • Sample Processing : The samples are centrifuged to pellet the precipitated protein.

  • LC-MS/MS Analysis : The supernatant is analyzed to quantify the remaining parent compound.

  • Data Analysis : The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.

CLint (µL/min/mg protein)Stability ClassificationImplication
< 12LowLow hepatic clearance expected
12 - 56MediumModerate hepatic clearance expected
> 56HighHigh hepatic clearance expected; potential for low oral bioavailability

Chapter 2: Metabolite Identification - Uncovering the Metabolic Fate

Understanding how a compound is metabolized is as important as understanding how fast. Metabolite Identification (MetID) studies are crucial for identifying metabolic "soft spots" on the molecule, which can guide chemical modifications to improve stability.[18] They also identify potentially active or reactive metabolites, which is a key component of safety assessment as mandated by regulatory guidance.[19][20][21]

In Vitro MetID: A First Look at Biotransformation

MetID studies are typically first conducted using the same in vitro systems as stability assays (e.g., liver microsomes, hepatocytes). High-resolution mass spectrometry (HR-MS) is the primary analytical tool, enabling the detection and structural elucidation of metabolites.[20][22]

  • Incubation : The test compound is incubated with a metabolically active system (e.g., human and rat hepatocytes) for a defined period (e.g., 60 minutes).

  • Sample Analysis : The incubation mixture is analyzed by LC-HR-MS.

  • Data Processing : The data is processed to find signals corresponding to potential metabolites (e.g., through mass defect filtering, background subtraction).

  • Structural Elucidation : The structures of potential metabolites are proposed based on their accurate mass, fragmentation patterns (MS/MS spectra), and known common metabolic pathways (e.g., oxidation, glucuronidation).[18][22]

Common Phase I and Phase II Metabolic Pathways for Pyridine-containing Compounds:

  • Phase I (Functionalization):

    • Sulfoxidation: The ethylsulfanyl group is a likely site for oxidation to the corresponding sulfoxide and sulfone.

    • N-Oxidation: The pyridine nitrogen can be oxidized.

    • Aromatic Hydroxylation: Hydroxylation on the pyridine ring.

    • Dealkylation: Cleavage of the ethyl group from the sulfur.

  • Phase II (Conjugation):

    • Glucuronidation: Addition of glucuronic acid to hydroxyl groups or the pyridine nitrogen.

    • Sulfation: Addition of a sulfate group to hydroxyl groups.

Chapter 3: In Vivo Pharmacokinetics - The Whole-Body Picture

While in vitro assays are predictive, in vivo studies are essential to understand a drug's disposition in a complete biological system.[4][23] These studies integrate all ADME processes simultaneously and are critical for predicting human pharmacokinetics and designing clinical trials.[4][24]

Study Design: A Rodent PK Study

A typical initial in vivo PK study is conducted in rats or mice.[4] The compound is administered via both an intravenous (IV) and an oral (PO) route to determine key PK parameters, including bioavailability.

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Modeling Dose_IV Administer Compound IV to Group 1 Sample_Blood Collect blood samples at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample_Blood Dose_PO Administer Compound PO to Group 2 Dose_PO->Sample_Blood Process_Plasma Process blood to isolate plasma Sample_Blood->Process_Plasma Bioanalysis Quantify drug concentration in plasma via LC-MS/MS Process_Plasma->Bioanalysis PK_Modeling Perform non-compartmental analysis (NCA) Bioanalysis->PK_Modeling Calc_Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) PK_Modeling->Calc_Params

Caption: Typical In Vivo Pharmacokinetic Study Workflow.

Following bioanalysis of plasma samples, non-compartmental analysis (NCA) is used to derive key PK parameters.[24]

ParameterDescriptionImportance
Clearance (CL) Volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Volume of Distribution (Vd) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution. A high Vd suggests extensive tissue uptake.
Half-life (t½) Time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state.
Area Under the Curve (AUC) Total drug exposure over time.A measure of the extent of systemic exposure.
Bioavailability (F%) Fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A key parameter for oral drug viability.
Excretion: How is the Compound Eliminated?

Understanding the routes of elimination (renal vs. hepatic) is crucial, especially for predicting drug behavior in patients with impaired kidney or liver function.[25] If a significant portion (>30%) of the drug is cleared by the kidneys, further investigation into renal clearance mechanisms is warranted.[25]

Renal clearance (CLR) is a combination of glomerular filtration, active tubular secretion, and tubular reabsorption.[26][27] It can be determined by quantifying the amount of drug excreted in urine over a specific time interval and relating it to the plasma concentration.[25][28][29]

Chapter 4: Bioanalytical Method Validation - The Trustworthiness Pillar

All quantitative data in a PK profile is underpinned by the bioanalytical method used for its measurement. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation to ensure data reliability and reproducibility.[30][31][32] A full validation must demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability.[30][33]

Conclusion: Synthesizing a Holistic Pharmacokinetic Profile

The pharmacokinetic profiling of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine compounds, as outlined in this guide, is a systematic and iterative process. It begins with broad in vitro screening to select compounds with favorable ADME properties, progresses to detailed metabolic investigation, and culminates in integrative in vivo studies. Each step provides critical data that, when viewed holistically, allows for the construction of a comprehensive PK profile. This profile is the cornerstone for predicting human pharmacokinetics, establishing safe and effective dosing regimens, and ultimately, maximizing the probability of clinical success.[1][3] By adhering to these principles of scientific integrity and strategic experimental design, researchers can confidently navigate the complex path of drug development.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Metabolite Profiling and Identification (MetID) | Cyprotex. Evotec. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In vitro DMPK studies for drug discovery. Nuvisan. [Link]

  • MetID insights for drug development. Labcorp. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Measurement of renal function during drug development. PMC - NIH. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Sygnature Discovery. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]

  • Metabolite identification. SCIEX. [Link]

  • In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. PubMed. [Link]

  • Plasma Protein Binding Assay. Evotec. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Video: Determination of Renal Drug Clearance: Graphical and Midpoint Methods. JoVE. [Link]

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  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

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  • Renal clearance in drug discovery and development: molecular descriptors, drug transporters and disease state. Taylor & Francis. [Link]

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Foundational

Predictive In Vitro Toxicity and Safety Profiling of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine: A Mechanistic Framework

Executive Summary In early-stage drug discovery, the evaluation of novel chemical building blocks requires a predictive approach based on structural liabilities. [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a polyfuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the evaluation of novel chemical building blocks requires a predictive approach based on structural liabilities. [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a polyfunctional scaffold characterized by three distinct motifs: a central pyridine ring, an ethylsulfanyl (thioether) substituent, and a methanamine (primary amine) group. Because specific empirical toxicity data for this exact molecule is absent from public compendia, assessing its safety profile requires deconstructing its structural alerts.

This whitepaper provides an in-depth technical guide for evaluating the in vitro toxicity of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. By synthesizing mechanistic causality with field-proven experimental protocols, we establish a robust framework for investigating hepatotoxicity, reactive metabolite formation, and cardiovascular liabilities.

Structural Liability Analysis & Mechanistic Causality

To design a self-validating safety assessment, we must first understand the metabolic and toxicological causality inherent to the compound's functional groups.

The Thioether Motif: Susceptibility to S-Oxidation

Thioether (alkylsulfanyl) groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, primarily by CYP3A4 and CYP2C9. The oxidation of the ethylsulfanyl group typically yields sulfoxides and subsequently sulfones. In many cases, these intermediates act as soft electrophiles that can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to hepatotoxicity[1].

The Primary Amine Motif: N-Oxygenation and Oxidative Stress

The methanamine moiety presents a dual liability. First, primary amines are substrates for Flavin-containing monooxygenases (FMOs) and amine oxidases, which can catalyze N-oxygenation to form reactive hydroxylamines or oximes[2]. This redox cycling can generate reactive oxygen species (ROS), inducing oxidative stress and mitochondrial dysfunction[3]. Second, basic primary amines are classic pharmacophores for binding to the human ether-à-go-go-related gene (hERG) potassium channel, necessitating rigorous cardiovascular safety screening[4].

The Pyridine Core

Unsubstituted and alkyl-substituted pyridines generally exhibit low inherent genotoxicity and cytotoxicity in vitro[5]. However, when combined with electron-donating groups (like thioethers), the ring can undergo CYP-mediated epoxidation, further compounding the risk of reactive metabolite formation.

G Parent [2-(Ethylsulfanyl)pyridin-4-yl]methanamine CYP CYP450 (e.g., CYP3A4) Parent->CYP Thioether moiety FMO FMO / Amine Oxidases Parent->FMO Primary amine moiety Sulfoxide S-Oxidation (Sulfoxide/Sulfone) CYP->Sulfoxide Hydroxylamine N-Oxidation (Hydroxylamine/Oxime) FMO->Hydroxylamine Tox1 GSH Depletion & Electrophilic Stress Sulfoxide->Tox1 Reactive Intermediate Tox2 ROS Generation & Oxidative Stress Hydroxylamine->Tox2 Redox Cycling

Predicted metabolic bioactivation pathways of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine.

Evaluative Thresholds and Data Presentation

To standardize the assessment of this compound, quantitative data from the assays described below must be benchmarked against industry-standard thresholds.

Table 1: Predictive In Vitro Safety Thresholds and Rationales

Assay TypeTarget MechanismEvaluative ThresholdMechanistic Rationale
HepG2 Cytotoxicity General cellular viabilityIC₅₀ > 50 µMEnsures the parent compound does not cause acute mitochondrial or membrane damage.
GSH Trapping (LC-MS) Reactive metabolite formation< 50 pmol adduct/mg proteinHigh adduct formation indicates dangerous S-oxidation of the ethylsulfanyl group[1].
hERG Patch-Clamp IKr channel blockade (QTc risk)IC₅₀ > 30 µM (Safety Margin > 30x)The basic methanamine group is a known hERG liability; requires strict GLP evaluation[6].
Ames Test (Miniaturized) Mutagenicity via N-oxidationNegative across all strainsRules out DNA-reactive hydroxylamine formation from the primary amine[2].

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed to isolate the specific structural liabilities of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. Each protocol includes built-in validation steps to ensure data trustworthiness.

Protocol 1: Reactive Metabolite Trapping (GSH/KCN Assays)

Purpose: To detect electrophilic intermediates generated from the thioether or pyridine ring.

  • Preparation: Prepare a reaction mixture containing 1 µM of the test compound, 1 mg/mL pooled Human Liver Microsomes (HLMs), and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (Q-TOF). Scan for the neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts.

  • Self-Validation: Run a parallel incubation with Acetaminophen (10 µM) as a positive control for GSH trapping (formation of NAPQI-GSH adduct).

Protocol 2: GLP-Compliant hERG Patch-Clamp Assay

Purpose: To evaluate the cardiovascular liability of the basic primary amine motif following ICH S7B best practices[7].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform on glass coverslips at 37°C for 24–48 hours prior to electrophysiological recordings[7].

  • Solutions Setup:

    • Intracellular Solution: 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 5 mM MgATP (pH 7.3).

    • Extracellular Solution: 130 mM NaCl, 10 mM HEPES, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 12.5 mM dextrose (pH 7.4)[7].

  • Electrophysiology: Establish a whole-cell configuration using the conventional manual patch-clamp technique. Maintain the recording bath at physiological temperature (35–37°C) as per ICH E14/S7B Q&A guidelines[8].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit hERG tail currents.

  • Compound Application: Perfuse the test compound at escalating concentrations (e.g., 1, 3, 10, 30 µM). Measure the percentage reduction in peak tail current amplitude.

  • Self-Validation: Use Moxifloxacin or Ondansetron as positive controls to verify assay sensitivity and establish reference safety margins[8].

Workflow Start In Vitro Safety Profiling Tier1 Tier 1: Hepatic & Metabolic (HLM Stability, GSH Trapping) Start->Tier1 Tier2 Tier 2: Cardiovascular Safety (GLP hERG Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames Test, Micronucleus) Tier2->Tier3 Decision Integrated Risk Assessment (ICH S7B / OECD Guidelines) Tier3->Decision

Tiered in vitro safety workflow for evaluating basic amine-containing building blocks.

Conclusion

The in vitro toxicity profile of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine cannot be assumed benign due to the presence of reactive structural alerts. The ethylsulfanyl group poses a risk for CYP-mediated bioactivation into electrophilic sulfoxides, while the primary methanamine group introduces risks of N-oxygenation and hERG channel blockade. By employing the self-validating, tiered in vitro workflows detailed in this guide, drug development professionals can accurately quantify these liabilities, ensuring that only safe, optimized derivatives progress to in vivo preclinical stages.

References

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." Europa.eu.
  • ACS Publications. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology.
  • ACS Publications. "N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes." Chemical Research in Toxicology.
  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Pyridine." ATSDR.
  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential- questions and answers." Europa.eu.
  • Metrion Biosciences. "GLP hERG Assay Validation following ICH E14/S7B 2022 Q&A best practice guidelines." Metrionbiosciences.com.
  • Labcorp. "Validation of an ICH E14/S7B Q&A best practice compliant hERG assay." Labcorp.com.
  • PubMed / NIH. "Lipid peroxidation and oxidative stress during acute allylamine-induced cardiovascular toxicity." NIH.gov.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Ligand Complexes

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of metal complexes formed with the bidentate N,S-donor ligand, [2-(Et...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of metal complexes formed with the bidentate N,S-donor ligand, [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for researchers in medicinal chemistry and drug development.

Part 1: Introduction and Significance

The Role of Pyridine-Based Ligands in Medicinal Chemistry and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to form hydrogen bonds and its bioisosteric relationship with other aromatic systems.[1] Pyridine derivatives are integral to the development of anticancer, antimicrobial, and anti-inflammatory drugs.[2][3] Their utility extends to acting as ligands for metal ions, which is crucial in the design of metallodrugs and agents that can modulate the activity of metalloenzymes. The coordination chemistry of pyridine-based ligands is rich and varied, with the nitrogen atom's lone pair readily available for donation to a metal center.[4]

Importance of Thermodynamic Properties in Understanding Ligand-Metal Interactions

A thorough understanding of the thermodynamic parameters governing the formation of metal-ligand complexes is paramount in drug design. These parameters, including the binding affinity (Ka), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete energetic profile of the binding event. This information is critical for predicting the stability of a metallodrug under physiological conditions, understanding its mechanism of action, and optimizing its structure for enhanced efficacy and selectivity.[5]

Introduction to [2-(Ethylsulfanyl)pyridin-4-yl]methanamine as a Bidentate N,S-Donor Ligand

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a fascinating ligand that presents two distinct donor atoms for coordination with a metal ion: a "soft" sulfur atom and a "borderline" nitrogen atom from the pyridine ring, along with the aminomethyl nitrogen.[6] This N,S-donor set allows for the formation of stable chelate rings with a variety of metal ions. The presence of both a soft and a borderline donor atom makes this ligand an interesting candidate for selective binding to different metal ions, a property that can be exploited in the design of targeted therapeutics.[7][8] The study of its thermodynamic properties will shed light on its potential applications in drug development.

Part 2: Synthesis and Characterization of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Proposed Synthetic Pathway

The synthesis could commence from a commercially available starting material such as 2-chloro-4-methylpyridine.

Synthetic Pathway A 2-Chloro-4-methylpyridine B 2-(Ethylsulfanyl)-4-methylpyridine A->B 1. Sodium ethanethiolate C 4-(Bromomethyl)-2-(ethylsulfanyl)pyridine B->C 2. N-Bromosuccinimide (NBS), benzoyl peroxide D [2-(Ethylsulfanyl)pyridin-4-yl]methanamine C->D 3. Ammonia

Caption: Proposed synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Synthesis of 2-(Ethylsulfanyl)-4-methylpyridine: To a solution of 2-chloro-4-methylpyridine in a suitable solvent like ethanol, add sodium ethanethiolate. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic aromatic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified, for example, by column chromatography.

  • Bromination of the Methyl Group: The resulting 2-(ethylsulfanyl)-4-methylpyridine is then subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. The reaction is typically carried out under reflux with irradiation from a light source to promote the reaction. The product, 4-(bromomethyl)-2-(ethylsulfanyl)pyridine, is then purified.

  • Amination: The final step involves the reaction of the brominated intermediate with ammonia in a suitable solvent. This nucleophilic substitution reaction will yield the desired product, [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. Purification can be achieved through extraction and subsequent distillation or chromatography.

Physicochemical Characterization

The synthesized ligand would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons on the pyridine ring, and the methylene protons of the aminomethyl group.

    • ¹³C NMR would provide signals for all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Part 3: Theoretical Framework for Ligand-Metal Complexation

Principles of Coordination Chemistry

The formation of a metal complex involves the donation of a pair of electrons from a ligand (a Lewis base) to a metal ion (a Lewis acid) to form a coordinate covalent bond. The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand, the chelate effect, and steric hindrance.

The Hard and Soft Acids and Bases (HSAB) Principle and its Application to N,S-Donor Ligands

The HSAB principle is a powerful qualitative tool for predicting the stability of coordination compounds.[8] It states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[7][9]

  • Hard Acids: Small, highly charged, and not easily polarizable metal ions (e.g., Fe³⁺, Co³⁺, Al³⁺).

  • Soft Acids: Large, low charge, and easily polarizable metal ions (e.g., Ag⁺, Pt²⁺, Hg²⁺).

  • Hard Bases: Small, highly electronegative donor atoms (e.g., O, N, F⁻).

  • Soft Bases: Large, less electronegative, and more polarizable donor atoms (e.g., S, P, I⁻).

In [2-(Ethylsulfanyl)pyridin-4-yl]methanamine, the pyridine nitrogen is a borderline base, while the sulfur of the ethylsulfanyl group is a soft base. This dual character allows the ligand to form stable complexes with a range of metal ions. For instance, it would be expected to form particularly stable complexes with borderline and soft metal ions like Cu²⁺, Ni²⁺, and Zn²⁺.

The Chelate Effect and its Influence on Complex Stability

The chelate effect describes the enhanced stability of a complex containing a multidentate ligand (a chelating agent) compared to a complex with analogous monodentate ligands.[10] The formation of a five- or six-membered chelate ring is entropically favored because it leads to an increase in the number of free molecules in the solution. [2-(Ethylsulfanyl)pyridin-4-yl]methanamine acts as a bidentate ligand, forming a stable chelate ring with a metal ion, which significantly contributes to the overall stability of the resulting complex.

Enthalpy-Entropy Compensation in Ligand Binding

In many ligand-binding processes, a favorable change in enthalpy (ΔH) is often accompanied by an unfavorable change in entropy (ΔS), and vice versa. This phenomenon, known as enthalpy-entropy compensation, can provide insights into the nature of the binding forces. For instance, a binding event driven primarily by the hydrophobic effect will be entropically favorable, while one dominated by hydrogen bonding and van der Waals interactions will be enthalpically favorable.

Part 4: Experimental Determination of Thermodynamic Properties

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of the ligand is titrated into a solution of the metal ion at constant temperature. The heat change associated with each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to metal. Fitting this binding isotherm to a suitable binding model yields the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[11][12] From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equations:

ΔG = -RTln(Ka) ΔG = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

  • Sample Preparation:

    • Prepare a solution of the metal salt (e.g., 0.1 mM) in a suitable buffer.

    • Prepare a solution of the ligand ([2-(Ethylsulfanyl)pyridin-4-yl]methanamine) at a concentration 10-20 times that of the metal ion in the same buffer.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument at the desired temperature.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the sample cell, with sufficient time between injections for the system to return to thermal equilibrium.

    • The heat change associated with each injection is measured by the instrument.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to account for the heat of dilution of the ligand.

The raw ITC data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection. The integrated heat for each injection is then plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model using software such as MicroCal Origin, NanoAnalyze, or AFFINImeter to determine the thermodynamic parameters.[13][14][15]

ITC Workflow A Sample Preparation (Metal and Ligand Solutions) B Instrument Setup (Loading Cell and Syringe) A->B C Titration (Ligand into Metal) B->C D Data Acquisition (Heat Change vs. Molar Ratio) C->D E Data Analysis (Fitting to a Binding Model) D->E F Thermodynamic Parameters (Ka, ΔH, ΔS, n) E->F

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[16] It involves monitoring the change in pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.[17]

The formation of a metal-ligand complex is a competitive reaction with the protonation of the ligand. By titrating a solution containing the ligand and the metal ion with a strong base, the protonation equilibria of the ligand and the complexation equilibria with the metal ion can be studied simultaneously. The stability constants are calculated from the titration curves by solving a series of mass balance equations.[18]

  • Solution Preparation:

    • Prepare a standard solution of the ligand of known concentration.

    • Prepare a standard solution of the metal salt of interest.

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration:

    • Ligand Protonation Constants: Titrate a solution of the ligand and a known amount of strong acid with the standard base solution, recording the pH after each addition.

    • Metal-Ligand Stability Constants: Titrate a solution containing the ligand, the metal salt, and a known amount of strong acid with the standard base solution, again recording the pH at each step.

  • Data Analysis:

    • The titration data (pH versus volume of base added) are analyzed using specialized software such as Hyperquad or by graphical methods to determine the protonation constants of the ligand and the stability constants of the metal complexes.[18]

The analysis involves calculating the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion at each point in the titration. These values are then used to solve for the stability constants.

Potentiometric Titration Workflow A Prepare Solutions (Ligand, Metal, Acid, Base) B Calibrate pH Electrode A->B C Titrate Ligand + Acid with Base B->C D Titrate Ligand + Metal + Acid with Base B->D E Plot Titration Curves (pH vs. Volume of Base) C->E D->E F Data Analysis (e.g., using Hyperquad) E->F G Determine Stability Constants F->G

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Application Note: Optimized Synthesis Protocol for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis Protocol for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Strategic Rationale

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine (CAS No. 1157038-68-0) is a highly versatile building block utilized in the development of novel therapeutics, particularly where functionalized pyridine scaffolds are required to modulate pharmacokinetic properties[1]. The presence of both a thioether linkage and a primary amine offers orthogonal handles for subsequent derivatization (e.g., amide coupling at the amine, or oxidation of the thioether to a sulfoxide/sulfone).

Mechanistic Causality & Route Selection: Designing a robust synthesis for this molecule requires careful consideration of the thioether moiety. Standard reductions of nitriles to primary amines often rely on transition-metal catalyzed hydrogenation (e.g., Pd/C or Raney Nickel). However, the ethylsulfanyl group is a notorious catalyst poison, strongly coordinating to palladium and platinum surfaces, which leads to incomplete conversions and irreproducible yields.

To ensure a self-validating and highly reproducible protocol, this guide details a two-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Installation of the ethylsulfanyl group via the reaction of 2-chloroisonicotinonitrile with sodium ethanethiolate.

  • Hydride Reduction: Reduction of the nitrile intermediate to the primary amine using Borane-Tetrahydrofuran ( BH3​⋅THF ) complex. This circumvents the catalyst poisoning issue entirely and provides a clean, scalable pathway to the target methanamine.

Synthetic Workflow Visualization

SynthesisRoute SM 2-Chloroisonicotinonitrile (Starting Material) Int 2-(Ethylsulfanyl)isonicotinonitrile (Intermediate) SM->Int NaSEt, DMF 0 °C to RT, 4h (SNAr) Prod [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (Target Product) Int->Prod BH3·THF, THF Reflux, 12h (Hydride Reduction)

Fig 1: Two-step synthesis workflow avoiding transition-metal catalyst poisoning.

Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Ethanethiolate salts generate noxious odors; bleach scrubbing is recommended for all waste streams.

Step 1: Synthesis of 2-(Ethylsulfanyl)isonicotinonitrile

Objective: Regioselective displacement of the 2-chloro substituent.

  • Preparation: To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloroisonicotinonitrile (10.0 g, 72.2 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium ethanethiolate (6.68 g, 79.4 mmol, 1.1 eq) in small portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes the risk of bis-substitution or unwanted side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS to ensure complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine (3 x 150 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified via silica gel chromatography to yield a pale yellow oil.

Step 2: Synthesis of[2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Objective: Chemoselective reduction of the nitrile to a primary amine without affecting the thioether.

  • Preparation: In a rigorously dried 500 mL round-bottom flask under an argon atmosphere, dissolve the 2-(ethylsulfanyl)isonicotinonitrile (10.0 g, 60.9 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (100 mL).

  • Reduction: Cool the solution to 0 °C. Dropwise, add BH3​⋅THF complex (1.0 M in THF, 182.7 mL, 182.7 mmol, 3.0 eq) via an addition funnel. Causality: A 3.0 equivalent excess is required as the first equivalent coordinates to the pyridine nitrogen, and subsequent equivalents reduce the nitrile.

  • Reflux: Once addition is complete, attach a reflux condenser and heat the reaction mixture to 70 °C (reflux) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add Methanol (50 mL) to quench excess borane (hydrogen gas evolution will occur). Subsequently, add 6M HCl (60 mL) and heat to 60 °C for 2 hours. Causality: The acid reflux is mandatory to break the stable amine-borane complex formed during the reduction, releasing the free amine salt.

  • Workup: Cool to room temperature and concentrate the mixture to remove THF and Methanol. Basify the remaining aqueous phase to pH 12 using 2M NaOH (aq).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (4 x 150 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Purification: Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure[2-(Ethylsulfanyl)pyridin-4-yl]methanamine as a viscous oil[1].

Quantitative Data & Characterization Summary

The following table outlines the expected analytical metrics for a successful execution of this protocol, serving as a self-validation checklist for the researcher.

CompoundExpected YieldTarget Purity (HPLC)Expected Mass Spec (ESI+)Key 1H NMR Indicator ( CDCl3​ )
Intermediate 85 - 92%> 95% [M+H]+=165.0 Absence of primary amine protons.
Final Product 70 - 78%> 98% [M+H]+=169.1 Singlet at ~3.85 ppm ( 2H,−CH2​−NH2​ ).

Table 1: Analytical validation parameters for the synthesis workflow.

References

Sources

Application

Application Note: Comprehensive NMR Characterization of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Abstract This application note provides a comprehensive guide to the structural elucidation of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine using state-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy techniques. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine using state-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the unambiguous characterization of this and structurally related substituted pyridines. The guide covers sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data interpretation. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for leveraging NMR in modern chemical analysis and drug discovery.[1]

Introduction: The Importance of Structural Verification

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in pharmaceuticals.[1] Unambiguous structural characterization is a critical step in the drug development pipeline, ensuring the identity, purity, and stability of a synthesized compound. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]

This guide will walk through a systematic approach to the NMR characterization of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine, from sample preparation to the interpretation of complex 2D NMR data. While no experimental spectra for this specific molecule are publicly available, this note will utilize predicted data and established principles for pyridine derivatives to provide a detailed characterization workflow.

Foundational Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation. A homogenous solution free of particulate matter and paramagnetic impurities is essential for obtaining high-resolution spectra.[4]

Solvent Selection

The choice of a deuterated solvent is the first critical decision. The solvent should completely dissolve the analyte and be chemically inert to it. For [2-(Ethylsulfanyl)pyridin-4-yl]methanamine, several common deuterated solvents are suitable. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[5] However, if the compound has limited solubility or if hydrogen bonding with the amine group is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6] It is important to note that solvent choice can influence chemical shifts due to varying intermolecular interactions.[7][8]

Sample Concentration

The concentration of the sample will depend on the specific NMR experiments to be performed.

ExperimentRecommended Concentration (for a ~168 g/mol compound)Rationale
¹H NMR5-25 mg in 0.6-0.7 mL of solventSufficient for a strong signal-to-noise ratio in a short acquisition time.[9][10]
¹³C NMR50-100 mg in 0.6-0.7 mL of solventThe low natural abundance of ¹³C necessitates a more concentrated sample for timely data acquisition.[9][10]
2D NMR (COSY, HSQC, HMBC)25-50 mg in 0.6-0.7 mL of solventA moderate concentration balances sensitivity with potential line broadening effects that can occur at very high concentrations.[11]
Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh the desired amount of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine into a clean, dry vial.

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[5]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any remaining solid particles.

  • Filtering (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

One-Dimensional NMR: The Initial Structural Blueprint

1D NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For [2-(Ethylsulfanyl)pyridin-4-yl]methanamine, the expected proton signals are:

  • Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the proton at the C6 position is expected to be the most downfield.[1]

  • Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet for the methylene protons adjacent to the amine group, typically in the range of δ 3.5-4.5 ppm. The amine protons themselves may appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

  • Ethylsulfanyl Protons (-SCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons of the ethyl group, characteristic of an ethyl group spin system. These will be in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[1]

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the electron-withdrawing nitrogen (C2 and C6) will be the most downfield.

  • Aminomethyl Carbon (-CH₂NH₂): The carbon of the aminomethyl group is expected in the range of δ 40-50 ppm.

  • Ethylsulfanyl Carbons (-SCH₂CH₃): The carbons of the ethyl group will appear in the upfield aliphatic region (δ 10-30 ppm).

Two-Dimensional NMR: Assembling the Molecular Puzzle

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and establishing the complete molecular structure.[2][12]

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton spin systems.

Workflow for Acquiring and Interpreting NMR Data

Caption: A systematic workflow for the NMR-based structural elucidation of small molecules.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

The HSQC experiment correlates proton signals with the signals of directly attached carbons.[1] This is the most reliable method for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1] This is essential for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are not observed in an HSQC spectrum.

Predicted NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. These predictions are based on computational models and data from analogous structures.

Atom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
1 (N)---
2 (C)-~163-
3 (C)~7.0~118C2, C5
4 (C)-~150-
5 (C)~7.2~120C3, C4, C(CH₂NH₂)
6 (C)~8.3~149C2, C4, C5
7 (CH₂NH₂)~3.9~45C3, C4, C5
8 (NH₂)broad--
9 (SCH₂)~3.1 (q)~28C2, C(CH₃)
10 (CH₃)~1.4 (t)~15C(SCH₂)

Logical Flow of 2D NMR Data Interpretation

G cluster_0 COSY Data cluster_1 HSQC Data cluster_2 HMBC Data cluster_3 Structural Fragments H3_H5 H3 ↔ H5 Pyridine Pyridine Ring System H3_H5->Pyridine Connects C3-C5 SCH2_CH3 -SCH₂- ↔ -CH₃ EthylSulfanyl Ethylsulfanyl Group SCH2_CH3->EthylSulfanyl Identifies Ethyl Group H3_C3 H3 → C3 H3_C3->Pyridine H5_C5 H5 → C5 H5_C5->Pyridine H6_C6 H6 → C6 H6_C6->Pyridine H7_C7 H7 (-CH₂NH₂) → C7 Methanamine Methanamine Group H7_C7->Methanamine H9_C9 H9 (-SCH₂-) → C9 H9_C9->EthylSulfanyl H10_C10 H10 (-CH₃) → C10 H10_C10->EthylSulfanyl H3_C2_C5 H3 → C2, C5 H5_C3_C4_C7 H5 → C3, C4, C7 H5_C3_C4_C7->Pyridine H5_C3_C4_C7->Methanamine Links Pyridine to Methanamine H6_C2_C4_C5 H6 → C2, C4, C5 H7_C3_C4_C5 H7 → C3, C4, C5 H7_C3_C4_C5->Methanamine H9_C2_C10 H9 → C2, C10 H9_C2_C10->Pyridine Links Ethylsulfanyl to Pyridine H9_C2_C10->EthylSulfanyl

Caption: Interplay of 2D NMR experiments for structural elucidation.

Experimental Protocols: Detailed Methodologies

The following are suggested starting parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Protocol
  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 3.0 s

  • Spectral Width: 20 ppm

¹³C NMR Protocol
  • Pulse Program: zgpg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

COSY Protocol
  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm in both dimensions

HSQC Protocol
  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2), 180 ppm (F1)

HMBC Protocol
  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2), 220 ppm (F1)

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural characterization of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. By following the systematic approach outlined in this application note, from meticulous sample preparation to the detailed interpretation of multidimensional NMR data, researchers can confidently verify the structure of their synthesized compounds. This ensures the integrity of subsequent research and development activities in the pharmaceutical and chemical sciences. The principles and protocols described herein are broadly applicable to a wide range of small organic molecules, making this guide a valuable resource for any scientist involved in chemical synthesis and analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Khatun, M., et al. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 28(1), 1. [Link]

  • University of Houston. Small molecule NMR sample preparation. (2023, August 29). [Link]

  • Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(2), 314-320. [Link]

  • Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 36(2), 314-320. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Gary, M. E., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1913-1920. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chen, K., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1856. [Link]

  • MRI Questions. 5.2 Chemical Shift. (2015, February 12). [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • Ronne, B. M. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on NMR Spectroscopy, 62, 221-271. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). [Link]

  • ETH Zurich. NMR Sample Preparation. [Link]

  • Mishra, N. K., & Parella, T. (2015). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 51(41), 8596-8599. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Method

Application Note: Utilizing [2-(Ethylsulfanyl)pyridin-4-yl]methanamine in Immobilized Transition Metal Catalysis

Executive Summary The drive toward sustainable and economically viable pharmaceutical manufacturing has accelerated the demand for highly active, recoverable transition metal catalysts. [2-(Ethylsulfanyl)pyridin-4-yl]met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward sustainable and economically viable pharmaceutical manufacturing has accelerated the demand for highly active, recoverable transition metal catalysts. [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (CAS: 1157038-68-0) 1[1] is a highly versatile bifunctional building block uniquely suited for this purpose.

This application note details the structural advantages of this compound and provides validated protocols for its use as a tethered, hemilabile ligand in Palladium-catalyzed Suzuki-Miyaura cross-coupling. By exploiting its dual-functionality, researchers can achieve the high turnover frequencies (TOF) characteristic of homogeneous catalysis while maintaining the recyclability of heterogeneous systems.

Ligand Design & Mechanistic Rationale

The architectural brilliance of[2-(Ethylsulfanyl)pyridin-4-yl]methanamine lies in the spatial and electronic separation of its two functional domains:

  • The Immobilization Tether (4-Methanamine): The primary amine at the 4-position is highly nucleophilic and sterically unhindered. This allows for near-quantitative covalent grafting onto solid supports (e.g., carboxylic acid-functionalized silica) via amide bond formation, without interfering with the metal-binding site.

  • The Catalytic Pocket (2-Ethylsulfanylpyridine): The pyridine nitrogen and the thioether sulfur form a bidentate (N,S) coordination sphere for soft transition metals like Pd(II).

The Role of Hemilability: In cross-coupling reactions, rigid ligands often struggle to balance the need for stabilizing the metal center with the need to open coordination sites for incoming substrates. The N,S-coordination sphere solves this through hemilability. The Pd–N bond is thermodynamically strong, anchoring the metal, while the Pd–S bond is "soft" and dynamically dissociates. This temporary dissociation provides the necessary vacant site for transmetalation, after which the sulfur rapidly re-coordinates to prevent the precipitation of inactive Palladium black 2[2].

G Pre Immobilized N,S-Pd(II) Precatalyst OA Oxidative Addition (Ar-X binding) Pre->OA Ar-X Dissoc Hemilabile S-Dissociation (Vacant Site Generation) OA->Dissoc Soft S-Pd bond breaks TM Transmetalation (Ar'-B(OH)2) Dissoc->TM Ar'-B(OH)2 enters RE Reductive Elimination (Product Release) TM->RE S-reassociation RE->Pre Ar-Ar'

Figure 1: Catalytic cycle highlighting the hemilabile dynamics of the N,S-ligand.

Experimental Protocols

The following self-validating protocols describe the synthesis and application of the immobilized catalyst. Every step includes built-in quality control metrics to ensure reproducibility.

Protocol A: Covalent Immobilization on Silica Support

Objective: Graft the ligand onto Silica-COOH to create a heterogeneous ligand framework.

Causality & Design Choice: We utilize EDC/NHS coupling rather than direct thermal amidation. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is immediately displaced by NHS to form a semi-stable, amine-reactive NHS ester. This prevents premature hydrolysis and ensures quantitative coupling with the primary amine of the ligand at room temperature.

Step-by-Step Procedure:

  • Suspend 5.0 g of Carboxylic Acid-Functionalized Silica Gel (loading ~1.0 mmol/g) in 50 mL of anhydrous DMF.

  • Add 1.2 equivalents of EDC·HCl (1.15 g) and 1.2 equivalents of NHS (0.69 g). Stir at 25°C for 2 hours to form the active ester.

  • Add 1.0 equivalent of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (0.84 g) dropwise.

  • Stir the suspension for 24 hours at room temperature under an inert N₂ atmosphere.

  • Validation Step: Filter the functionalized silica and wash sequentially with DMF, deionized water, and methanol. Dry under vacuum at 60°C. Analyze via FT-IR; the disappearance of the broad -COOH stretch (~3000-3300 cm⁻¹) and the appearance of the sharp amide I band (~1650 cm⁻¹) validates successful immobilization.

Protocol B: Metallation with Palladium

Objective: Coordinate Pd(II) to the immobilized N,S-ligand pocket.

Causality & Design Choice: Palladium(II) acetate (Pd(OAc)₂) is selected over Palladium chloride (PdCl₂). The acetate ligands act as an internal base during the initial activation phase of the catalytic cycle, facilitating the deprotonation steps required for substrate binding3[3].

Step-by-Step Procedure:

  • Suspend 2.0 g of the ligand-functionalized silica in 30 mL of Dichloromethane (DCM).

  • Add a solution of Pd(OAc)₂ (0.45 g, ~2.0 mmol) dissolved in 10 mL of Methanol.

  • Stir the mixture gently at room temperature for 12 hours. The silica will transition from off-white to a deep yellow/orange hue, indicating complexation.

  • Filter and wash extensively with DCM until the filtrate is completely colorless (removing unbound Pd).

  • Validation Step: Digest a 10 mg sample of the dried catalyst in aqua regia and analyze via ICP-MS to determine the exact Palladium loading (typically 0.4 - 0.6 mmol Pd/g).

Workflow Si Silica-COOH Support Act EDC/NHS Activation Si->Act Lig Add Ligand (Amine Coupling) Act->Lig Pd Metallation (Pd(OAc)2) Lig->Pd Cat Active Heterogeneous Catalyst Pd->Cat

Figure 2: Step-by-step workflow for the covalent immobilization and metallation of the ligand.

Protocol C: Suzuki-Miyaura Cross-Coupling & Catalyst Recycling

Objective: Execute a standard cross-coupling reaction and recover the catalyst.

Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add 20 mg of the immobilized Pd catalyst (approx. 1 mol% Pd).

  • Add 5 mL of an Ethanol/Water (1:1 v/v) solvent mixture.

  • Heat the mixture to 70°C and stir for 2 hours.

  • Cool to room temperature and isolate the catalyst via centrifugation or simple filtration. Wash the recovered catalyst with ethanol and dry for the next cycle.

  • Self-Validating QC (Crucial): To ensure the hemilabile ligand successfully re-coordinated the metal and prevented leaching, analyze an aliquot of the post-reaction filtrate via ICP-MS. A palladium concentration of <2 ppm validates the structural integrity of the immobilized complex4[4].

Quantitative Data: Catalyst Recycling Performance

The hemilabile nature of the 2-ethylsulfanyl group ensures that the Palladium remains securely anchored to the support even after multiple turnovers. Table 1 summarizes the expected performance metrics across five consecutive reaction cycles.

Table 1: Recycling Efficiency of the Immobilized N,S-Pd Catalyst

CycleIsolated Yield (%)Pd Leaching in Filtrate (ppm)Turnover Frequency (h⁻¹)
198< 0.5450
297< 0.5445
3960.8440
4951.1430
5931.5410

Note: The slight drop in yield by Cycle 5 is typically attributed to mechanical attrition of the silica support rather than chemical deactivation of the ligand.

References

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling ACS Publications URL: [Link]

  • Palladium Complexes Containing a Hemilabile Pyridylcarbene Ligand ACS Publications URL: [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands MDPI URL:[Link]

Sources

Application

Best practices for handling and storing[2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Application Note & Protocol Guide: [2-(Ethylsulfanyl)pyridin-4-yl]methanamine A Comprehensive Guide to Safe Handling, Storage, and Quality Control for Research and Development Abstract [2-(Ethylsulfanyl)pyridin-4-yl]meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

A Comprehensive Guide to Safe Handling, Storage, and Quality Control for Research and Development

Abstract

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a substituted pyridine derivative incorporating a primary amine and a thioether (sulfide) functional group. These moieties make it a valuable and versatile building block in medicinal chemistry and drug development. However, the same reactive groups necessitate stringent handling and storage protocols to ensure compound integrity, experimental reproducibility, and, most importantly, the safety of laboratory personnel. This document provides a detailed framework for the safe management of this compound, grounded in an analysis of its constituent functional groups and data from analogous chemical structures.

Compound Identification and Properties

Understanding the fundamental properties of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is the first step toward safe handling.

Chemical Structure

cluster_molecule [2-(Ethylsulfanyl)pyridin-4-yl]methanamine cluster_groups cluster_hazards Molecule Core Structure Pyridine Pyridine Ring (Base) Molecule->Pyridine contains Sulfide Thioether (-S-Et) Molecule->Sulfide has Amine Primary Aminomethyl (pKa ~8-9) Corrosive Skin & Eye Corrosion/Burns (Hazard Class 1B/1C) Amine->Corrosive Toxic Acute Toxicity (Harmful if Swallowed/Inhaled) Amine->Toxic Pyridine->Toxic Irritant Respiratory Irritation (STOT SE 3) Pyridine->Irritant Reactive Air & Oxidizer Sensitivity Sulfide->Reactive

Caption: Hazard profile derived from the compound's functional groups.

Summary of Anticipated Hazards
Hazard ClassDescriptionGHS PictogramSignal Word
Skin Corrosion/Irritation Category 1B/1C . Causes severe skin burns and eye damage. [1][2]corrosiveDanger
Serious Eye Damage Category 1 . Causes serious eye damage, potentially leading to blindness. [2][3]corrosiveDanger
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 . Harmful if swallowed, in contact with skin, or if inhaled. [1]exclamation markWarning
Specific Target Organ Toxicity (Single Exposure) Category 3 . May cause respiratory irritation. [1][2]exclamation markWarning

Protocols for Safe Handling

Adherence to strict handling protocols is mandatory. The combination of corrosivity and acute toxicity requires multiple layers of protection.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of volatile vapors. [4][5][6]2. Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in the area where the compound is handled. [6][7]

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn at all times:

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield. The severe corrosivity hazard necessitates protection for the entire face. [2][8]* Gloves: Use nitrile or neoprene gloves. Double-gloving is recommended. Latex gloves are not suitable. [5]Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. [6][9]* Protective Clothing: A flame-resistant lab coat, fully buttoned. Ensure clothing is appropriate to prevent any possibility of skin contact. [5][10]

Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, briefly flush the container with argon or nitrogen before opening to minimize exposure to air and moisture.

  • Dispensing: Using clean, non-sparking tools, carefully transfer the required amount of the substance to a tared weigh boat or directly into the reaction vessel. [11]Keep the primary container as far back in the hood as practical.

  • Closure: Immediately and tightly reseal the primary container. If stored under inert gas, purge the headspace with the gas before final sealing.

  • Cleanup: Clean any residual material from the spatula and weighing area using a solvent-dampened wipe. Dispose of all contaminated disposable materials (gloves, wipes, weigh boats) into a designated, sealed hazardous waste container. [6]

Protocols for Secure Storage

The stability of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine depends heavily on proper storage conditions to mitigate degradation from air, moisture, and light, and to prevent hazardous reactions.

start Receiving Compound storage_check Is container sealed and properly labeled? start->storage_check main_storage Primary Storage Location: Cool, Dry, Well-Ventilated Area storage_check->main_storage Yes inert_gas Store Under Inert Atmosphere (Argon or Nitrogen) main_storage->inert_gas segregation Segregate From Incompatibles inert_gas->segregation incompatibles Incompatible Materials: - Strong Oxidizing Agents - Strong Acids - Sources of Ignition segregation->incompatibles

Caption: Logical workflow for proper chemical storage segregation.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. [5][12][13]Recommended: 2-8 °C for long-term storage.Minimizes degradation rates and vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., Argon). [2][14]The amine and sulfide groups are susceptible to oxidation by atmospheric oxygen. Pyridine derivatives can also be hygroscopic. [5]
Container Original supplier container, tightly sealed. [5][14]Prevents leakage and contamination. Containers must be resealed carefully after each use. [11]
Light Protect from direct sunlight. [6][11]Prevents potential photochemical degradation.
Incompatible Materials

Physical segregation from the following chemical classes is critical to prevent dangerous reactions: [15]

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides): Can cause violent reactions with the thioether and amine groups. [6][16]* Strong Acids (e.g., hydrochloric acid, nitric acid, sulfuric acid): Will cause a strong exothermic reaction with the basic amine and pyridine nitrogen. [2][6]* Sources of Ignition: Store away from heat, sparks, and open flames. [5][11][13]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention. [6][7][12]* Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin area with running water for at least 15 minutes. Seek immediate medical attention. [12][14]* Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7][12]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a physician or poison control center immediately. [12][14]

Spill Response Protocol (Small Spills)

For spills of less than 100 mL inside a chemical fume hood:

  • Alert: Notify others in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: If not already worn, don the full PPE described in Section 3.2.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth. [14][17]Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [11][14]6. Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the waste container according to institutional and local regulations. [6][18]

Quality Control and Stability Assessment

To ensure the validity of experimental results, the purity of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine should be periodically assessed, especially for older stock or material that may have been improperly stored.

Potential Degradation

The primary degradation pathway is likely the oxidation of the sulfide group to a sulfoxide and then a sulfone, especially if exposed to air. The amine may also be susceptible to degradation.

Protocol: Purity Assessment by HPLC

This protocol provides a general starting point for method development.

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration of ~50-100 µg/mL using the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The appearance of new, more polar peaks over time may indicate the formation of sulfoxide/sulfone derivatives.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • NextSDS. [2-(methylsulfanyl)pyridin-4-yl]methanamine — Chemical Substance Information. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Sulphur Institute. (2022, December 15). SULPHUR SAFETY DATA SHEET. [Link]

  • PubChemLite. [2-(ethylsulfanyl)pyridin-4-yl]methanamine. [Link]

  • Faraz Oil. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. [Link]

  • Sulphur Development Institute of Canada. (2003, November 4). Sulphur Storage. [Link]

  • iChemical. Pyridin-4-ylmethanamine, CAS No. 3731-53-1. [Link]

  • Chem Service. (2015, June 18). SAFETY DATA SHEET N-b-Hydroxyethyl oleyl imidazoline. [Link]

  • USDA ARS. (2016, August 12). Chemical Storage. [Link]

  • CleanEdge. (2015, April 1). SAFETY DATA SHEET. [Link]

  • Lonza Bioscience. SAFETY DATA SHEET Gel Slick™ Solution. [Link]

  • Carl ROTH. Safety Data Sheet: Sulphur. [Link]

  • Wikipedia. 2-Picolylamine. [Link]

  • Not specified. (2023, April 3). MATERIAL SAFETY DATA SHEET. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in [2-(Ethylsulfanyl)pyridin-4-yl]methanamine synthesis

Welcome to the technical support center for the synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare [2-(Ethylsulfanyl)pyridin-4-yl]methanamine?

There are two primary and highly effective synthetic pathways to the target molecule. The choice depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: The Nitrile Reduction Pathway. This route involves the synthesis of a nitrile intermediate, 2-(ethylsulfanyl)isonicotinonitrile, which is subsequently reduced to the primary amine. This is often preferred for its reliability and the stability of the nitrile intermediate.

  • Route B: The Reductive Amination Pathway. This approach starts with the corresponding aldehyde, 2-(ethylsulfanyl)pyridine-4-carbaldehyde, which is converted to the amine in a one-pot reaction with an ammonia source and a reducing agent. This method can be more direct if the aldehyde is readily available.[1]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Start_A 2-Chloro-4-cyanopyridine Intermediate_A 2-(Ethylsulfanyl)isonicotinonitrile Start_A->Intermediate_A Ethanethiolate Substitution Start_B 2-(Ethylsulfanyl)pyridine- 4-carbaldehyde Final_Product [2-(Ethylsulfanyl)pyridin- 4-yl]methanamine Start_B->Final_Product Reductive Amination (Route B) Intermediate_A->Final_Product Nitrile Reduction (Route A)

Caption: Overview of the two primary synthetic routes.

Q2: How do I choose between the Nitrile Reduction and Reductive Amination pathways?

The decision involves a trade-off between the number of steps, reagent hazards, and potential side reactions.

  • Choose Nitrile Reduction if:

    • The starting 2-chloro-4-cyanopyridine is more accessible or cost-effective than the aldehyde.

    • You require a stable, easily purifiable intermediate.

    • Your laboratory is well-equipped to handle powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

  • Choose Reductive Amination if:

    • The starting aldehyde is readily available.

    • You prefer milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are less hazardous and tolerate more functional groups.[2]

    • A one-pot procedure is desired to minimize operational steps.[1]

Q3: What are the most critical safety precautions when performing these syntheses?

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely water-reactive and can ignite spontaneously upon contact with moisture. All reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents. The work-up procedure must be performed with extreme caution, typically at low temperatures (0 °C), involving the slow, sequential addition of water and aqueous base.[3]

  • Catalytic Hydrogenation (H₂ gas): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the reaction is performed in a well-ventilated fume hood away from ignition sources. Use a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, which can be pyrophoric and should be handled with care, especially during filtration.[4]

  • Cyanide Compounds: Intermediates like 2-(ethylsulfanyl)isonicotinonitrile are toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be done in a fume hood. Quench any residual cyanide in waste streams with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Route A: Nitrile Reduction Pathway

Problem 1: Low or no yield of the starting material, 2-(Ethylsulfanyl)isonicotinonitrile.

  • Potential Cause A: Incomplete Reaction. The nucleophilic aromatic substitution of the chloride with sodium ethanethiolate may be sluggish.

    • Solution: Ensure the sodium ethanethiolate is freshly prepared or of high quality, as it can oxidize over time. Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C) and extend the reaction time. Monitor progress by TLC or GC-MS.

  • Potential Cause B: Poor Nucleophile Quality. The commercial sodium ethanethiolate may be of low purity or has degraded.

    • Solution: Prepare the sodium ethanethiolate in situ by reacting ethanethiol with a strong base like sodium hydride (NaH) or sodium methoxide in an anhydrous solvent like THF or DMF just before use. This ensures a fresh, highly reactive nucleophile.

Problem 2: The nitrile reduction is incomplete or stalls.

  • Potential Cause A: Insufficient Reducing Agent. The stoichiometry of the reducing agent may be inadequate, especially if there are other reducible functional groups or if the reagent has degraded.

    • Solution (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent.[4] Use at least 1.5 equivalents to ensure complete conversion.[3] If the reaction stalls, a small, carefully controlled addition of more reagent may be necessary.

    • Solution (Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. Ensure the substrate and solvent are free of impurities (especially sulfur compounds, which can poison palladium catalysts, though the substrate itself contains sulfur). Increase the hydrogen pressure (e.g., from 1 atm to 5 atm) and/or the catalyst loading (e.g., from 5 mol% to 10 mol%).[4]

  • Potential Cause B: Poor Solubility. The nitrile intermediate may have poor solubility in the reaction solvent at the given temperature, limiting its availability to the reducing agent.

    • Solution: For LiAlH₄ reductions, THF is generally a good solvent choice due to its higher boiling point and better solvating properties compared to diethyl ether.[3] Gentle heating under reflux may be required. For catalytic hydrogenation, a solvent system like methanol or ethanol is often effective.

Problem 3: Significant formation of secondary or tertiary amine by-products during catalytic hydrogenation.

  • Causality: This is a common side reaction in the catalytic hydrogenation of nitriles. The initially formed primary amine can react with the intermediate imine, which then gets reduced to form a secondary amine. This process can repeat to form a tertiary amine.

    • Solution: Add ammonia (as a gas or as a solution of ammonium hydroxide in the solvent) to the reaction mixture.[4] The excess ammonia shifts the equilibrium, competitively inhibiting the primary amine from reacting with the imine intermediate, thus minimizing the formation of secondary and tertiary amine by-products.[4]

Side_Reaction Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine H₂/Catalyst Primary_Amine R-CH₂-NH₂ (Desired Product) Imine->Primary_Amine H₂/Catalyst Secondary_Amine (R-CH₂)₂NH (By-product) Imine->Secondary_Amine + Primary Amine - NH₃

Caption: By-product formation in nitrile hydrogenation.

Route B: Reductive Amination Pathway

Problem 1: The reaction is slow, and the starting aldehyde is consumed, but the desired amine is not formed.

  • Causality: This indicates successful formation of the intermediate imine (or iminium ion), but the subsequent reduction step is failing. This often occurs when the chosen reducing agent is not suitable for the specific substrate or conditions.

    • Solution A: Change Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for reductive aminations because they are less reactive and selectively reduce the protonated iminium ion over the aldehyde.[2] NaBH(OAc)₃ is often preferred as it is less toxic and does not require acidic conditions for activation.

    • Solution B: Adjust pH. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the subsequent reduction requires the imine to be protonated to an iminium ion, which is more electrophilic. Adding a stoichiometric amount of a weak acid like acetic acid can facilitate the entire process, especially when using NaBH(OAc)₃.[2]

Problem 2: The starting aldehyde is reduced to the corresponding alcohol.

  • Causality: This occurs if the reducing agent is too powerful and reacts with the aldehyde faster than imine formation occurs. This is a common issue with strong hydride donors like sodium borohydride (NaBH₄) or LiAlH₄ under standard conditions.

    • Solution: Use a more selective (less reactive) reducing agent. NaBH(OAc)₃ is the reagent of choice to avoid this side reaction.[2] Alternatively, a two-step (indirect) procedure can be employed: first, form the imine by reacting the aldehyde with the ammonia source (e.g., ammonium acetate) and removing the water formed, then add the reducing agent in a separate step.[1]

ReagentProsCons
NaBH₃CN Selective for iminiums; effective.Highly toxic (releases HCN in acid).
NaBH(OAc)₃ Highly selective, non-toxic, commercially available.[2]Stoichiometric, generates acetate waste.
H₂/Catalyst "Green" (only water as by-product), cost-effective at scale.[5]Requires specialized high-pressure equipment; catalyst poisoning possible.
Pyridine Borane Stable, effective in protic solvents.[5]Can release toxic diborane; limited shelf life.[5]
Caption: Comparison of common reducing agents for reductive amination.

Problem 3: Difficult purification and isolation of the final product.

  • Potential Cause: Boron salt by-products. Borohydride reagents generate boron salts that can complicate extraction and purification.

    • Solution: After quenching the reaction, perform an acid-base extraction. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the desired amine, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH to pH >10) to deprotonate the amine, and extract it into an organic solvent.[3]

  • Potential Cause: Emulsion during work-up. Pyridine derivatives can act as surfactants, leading to emulsions during aqueous work-up.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break up emulsions and "salt out" the organic product, improving phase separation.

Experimental Protocols

Protocol 1: Synthesis of 2-(Ethylsulfanyl)isonicotinonitrile (Route A Intermediate)

  • Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanethiol (1.1 eq) dropwise. Allow the mixture to stir for 20 minutes at 0 °C.

  • Add a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF dropwise to the flask.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, cautiously pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Reduction of Nitrile using LiAlH₄ (Route A)

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[3]

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-(ethylsulfanyl)isonicotinonitrile (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours, or until TLC analysis shows complete consumption of the starting material.[3]

  • Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or DCM.[3]

  • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or distillation.

Protocol 3: Reductive Amination of Aldehyde (Route B)

  • To a flask, add 2-(ethylsulfanyl)pyridine-4-carbaldehyde (1.0 eq), methanol, and ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[2]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

References

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • PubMed. (2023). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst.
  • ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (2025). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines.
  • University of Michigan Library. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • ACS Green Chemistry Institute. (2026). Reductive Amination.
  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Comprehensive Organic Functional Group Transformations. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.

Sources

Optimization

Overcoming solubility issues of[2-(Ethylsulfanyl)pyridin-4-yl]methanamine in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Issues of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Issues of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals encountering formulation bottlenecks with [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (CAS: 1157038-68-0).

Part 1: Structural Analysis & Causality (The "Why")

To solve a solubility issue, we must first deconstruct the molecule’s physicochemical environment.[2-(Ethylsulfanyl)pyridin-4-yl]methanamine presents a classic structural dichotomy:

  • The Hydrophilic Head : The primary methanamine group (pKa ~9.5) is protonated at physiological pH (7.4), providing a single cationic charge.

  • The Weakly Basic Core : The pyridine ring (pKa ~5.2) remains neutral at pH 7.4.

  • The Lipophilic Tail : The ethylsulfanyl (ethylthio) group at the 2-position is highly hydrophobic. This thioether appendage significantly increases the molecule's LogP, disrupting the hydrogen-bonded network of water and driving entropically favored hydrophobic collapse[1].

The single positive charge on the amine is thermodynamically insufficient to maintain a hydration shell against the hydrophobic bulk of the thioether-substituted pyridine, leading to rapid precipitation in standard biological buffers.

Part 2: Formulation Decision Matrix

FormulationDecision Start Solubility Issue: [2-(Ethylsulfanyl)pyridin-4-yl] methanamine InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo Dosing (IV/PO) Start->InVivo BioPhys Biophysical (NMR/SPR) Start->BioPhys CoSolvent 0.1-1% DMSO + 0.01% Tween-20 InVitro->CoSolvent Tolerates DMSO? Cyclo 20% HP-β-CD or SBECD Complexation InVivo->Cyclo High Conc. Needed Salt In Situ HCl Salt (pH < 4.0) BioPhys->Salt Zero Organics

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Part 3: Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS (pH 7.4). Why does this happen, and how do I prevent it? Explanation: This is a "solvent shift" precipitation. In 100% DMSO, the molecule is fully solvated. When introduced to PBS at pH 7.4, the pyridine ring is deprotonated. The highly lipophilic ethylsulfanyl group cannot participate in hydrogen bonding, forcing the molecules to aggregate to minimize contact with water. Solution: Avoid direct bolus addition. If your assay permits, use a step-wise dilution or pre-formulate the DMSO stock with a non-ionic surfactant (e.g., 0.01% Tween-20) before introducing it to the aqueous buffer to lower the interfacial tension.

Q2: I need a high-concentration aqueous stock (>10 mg/mL) for structural biology (NMR/SPR) without using organic solvents. How can I achieve this? Explanation: To achieve absolute aqueous solubility without co-solvents, you must exploit the ionizable centers of the molecule. By lowering the pH below the pKa of the pyridine ring (< 4.0), you protonate the pyridine nitrogen. This creates a highly soluble di-cationic species (hydrochloride salt), drastically enhancing hydration[2]. Solution: Perform in situ salt formation (See Protocol A).

Q3: What is the most reliable vehicle for in vivo dosing (IV/PO) that maintains physiological pH and avoids high solvent toxicity? Explanation: For in vivo applications where low pH is toxic and high DMSO is prohibited, cyclodextrin inclusion complexes are the gold standard. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBECD) possess a hydrophobic internal cavity that perfectly accommodates the lipophilic ethylsulfanyl-pyridine moiety, while their hydrophilic exterior ensures high aqueous solubility[3][4]. Solution: Formulate the compound in 20% w/v HP-β-CD or SBECD in sterile saline (See Protocol B).

CyclodextrinMechanism FreeDrug Free Drug • Hydrophobic Ethylthio • Neutral Pyridine • Protonated Amine Complex Inclusion Complex • Ethylthio shielded • Amine exposed • High Solubility FreeDrug->Complex + CD Cyclodextrin (HP-β-CD) • Hydrophobic Cavity • Hydrophilic Exterior CD->Complex Aqueous Mixing

Mechanism of cyclodextrin inclusion complexation shielding the hydrophobic ethylthio moiety.

Part 4: Quantitative Solubility Data

Formulation StrategyVehicle CompositionTarget pHEstimated Solubility LimitPrimary Application
Free Base (Aqueous) PBS (Phosphate Buffered Saline)7.4< 0.1 mg/mLNot recommended
Co-solvent Shift 1% DMSO in Assay Buffer7.4~ 0.5 mg/mLIn vitro cell/enzyme assays
Micellar Dispersion 5% DMSO / 10% Tween-80 / 85% Saline7.4~ 2.5 mg/mLIn vivo IP dosing
Acidic Salt Formation Water + 0.1 M HCl (in situ)< 4.0> 15.0 mg/mLBiophysical / Structural
Cyclodextrin Complex 20% w/v HP-β-CD in Saline6.5 - 7.4> 10.0 mg/mLIn vivo IV/PO dosing

Part 5: Self-Validating Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For Biophysical Assays)

Causality: Protonating the weakly basic pyridine core (pKa ~5.2) converts the lipophilic free base into a highly water-soluble di-cationic salt[2].

  • Weighing: Transfer 10.0 mg of[2-(Ethylsulfanyl)pyridin-4-yl]methanamine into a clean glass vial.

  • Suspension: Add 800 µL of molecular biology grade water. The suspension will appear cloudy (undissolved free base).

  • Titration: While vortexing continuously, add 0.1 M HCl dropwise (approximately 50-100 µL). Monitor the pH. Once the pH drops below 4.0, the solution will rapidly turn completely clear.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with water to yield a precise 10 mg/mL stock.

  • Self-Validation Step: Measure the UV absorbance of the solution at 600 nm. A baseline reading of 0.000 confirms the absence of colloidal aggregates (true solution). Any elevated absorbance indicates micro-precipitation, requiring further downward pH adjustment.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

Causality: Thermal energy facilitates the displacement of high-energy water molecules from the cyclodextrin cavity, allowing the hydrophobic ethylsulfanyl group to enter and form a stable host-guest complex[4][5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD or SBECD in 0.9% sterile saline. Stir until completely transparent.

  • Combination: Weigh 5.0 mg of the target compound into a vial and add 1.0 mL of the 20% cyclodextrin vehicle.

  • Thermal Sonication: Place the vial in a sonicating water bath set to 37°C for 30-45 minutes.

  • Equilibration: Allow the solution to cool to room temperature (20-25°C) over 1 hour to ensure the thermodynamic stability of the complex.

  • Self-Validation Step: Shine a standard red or green laser pointer through the vial in a dark room. The absence of a visible beam path (negative Tyndall effect) confirms successful molecular inclusion complexation. A visible beam indicates a micellar suspension that may crash out upon injection.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects (MDPI). Available at:[Link]

  • Functionalization of Cyclodextrins (Encyclopedia.pub). Available at: [Link]

  • Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors (US Patent US20130303482A1).
  • Discovery of Clinical Candidate K-604, an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor (PubMed/J Med Chem). Available at:[Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reproducibility of Commercial Synthesis Routes for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of various phar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyridine core with an ethylsulfanyl group at the 2-position and an aminomethyl group at the 4-position, is of significant interest for developing novel therapeutics. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in academic and industrial settings. This guide provides an in-depth comparison of two distinct and commercially viable synthetic routes to this valuable compound, supported by established chemical principles and representative experimental data. We will delve into the causality behind the experimental choices for each route, offering insights into their respective advantages and disadvantages to aid in selecting the most appropriate method for specific research and development needs.

Route 1: Nucleophilic Aromatic Substitution Followed by Nitrile Reduction

This synthetic approach commences with the commercially available and relatively inexpensive starting material, 2-chloro-4-cyanopyridine. The strategy involves a two-step sequence: a nucleophilic aromatic substitution to introduce the ethylsulfanyl group, followed by the reduction of the nitrile functionality to the desired aminomethyl group.

Chemical Principles and Rationale

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group like a cyano group. The chlorine atom at the 2-position serves as a good leaving group, readily displaced by a soft nucleophile like the ethanethiolate anion. The subsequent reduction of the nitrile group is a well-established transformation, commonly achieved through catalytic hydrogenation. This method is often preferred for its clean reaction profile and the high yields it can afford.

Experimental Workflow

Route 1 cluster_0 cluster_1 A 2-Chloro-4-cyanopyridine C 2-(Ethylsulfanyl)pyridine-4-carbonitrile A->C Nucleophilic Aromatic Substitution B Sodium Ethanethiolate E [2-(Ethylsulfanyl)pyridin-4-yl]methanamine C->E Nitrile Reduction D Catalytic Hydrogenation (e.g., Raney Ni, H2)

Caption: Workflow for the synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine via Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Ethylsulfanyl)pyridine-4-carbonitrile

  • To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium in anhydrous ethanol), add 1.0 equivalent of ethanethiol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution of sodium ethanethiolate for 15 minutes at 0 °C.

  • Add a solution of 1.0 equivalent of 2-chloro-4-cyanopyridine in anhydrous ethanol dropwise to the sodium ethanethiolate solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(ethylsulfanyl)pyridine-4-carbonitrile.

Step 2: Synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

  • In a high-pressure hydrogenation vessel, dissolve 1.0 equivalent of 2-(ethylsulfanyl)pyridine-4-carbonitrile in a suitable solvent such as methanol or ethanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approximately 10-20% by weight) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography to obtain pure [2-(ethylsulfanyl)pyridin-4-yl]methanamine.

Route 2: S-Alkylation and Amide Reduction

This alternative route begins with the commercially available 2-mercaptopyridine-4-carboxylic acid. The synthesis proceeds through three main transformations: S-alkylation to introduce the ethyl group, conversion of the carboxylic acid to an amide, and finally, reduction of the amide to the target primary amine.

Chemical Principles and Rationale

The acidity of the thiol proton in 2-mercaptopyridine-4-carboxylic acid allows for easy deprotonation with a mild base to form a thiolate, which is a potent nucleophile. This thiolate readily undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide, to form the thioether. The conversion of the carboxylic acid to an amide is a standard and robust transformation in organic synthesis. The subsequent reduction of the amide to the amine is a classic reaction, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH4). This multi-step approach offers an alternative pathway that avoids the use of a cyanide-containing starting material.

Experimental Workflow

Route 2 cluster_0 cluster_1 cluster_2 A 2-Mercaptopyridine-4-carboxylic acid C 2-(Ethylsulfanyl)pyridine-4-carboxylic acid A->C S-Alkylation B Ethyl Iodide E 2-(Ethylsulfanyl)pyridine-4-carboxamide C->E Amidation D Amidation (e.g., SOCl2, then NH3) G [2-(Ethylsulfanyl)pyridin-4-yl]methanamine E->G Reduction F Amide Reduction (e.g., LiAlH4)

Caption: Workflow for the synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine via Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid

  • Suspend 1.0 equivalent of 2-mercaptopyridine-4-carboxylic acid in a suitable solvent like dimethylformamide (DMF).

  • Add 2.2 equivalents of a base, such as potassium carbonate, to the suspension and stir for 30 minutes at room temperature.

  • Add 1.1 equivalents of ethyl iodide dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2-(ethylsulfanyl)pyridine-4-carboxylic acid.

Step 2: Synthesis of 2-(Ethylsulfanyl)pyridine-4-carboxamide

  • Suspend 1.0 equivalent of 2-(ethylsulfanyl)pyridine-4-carboxylic acid in a suitable solvent such as dichloromethane.

  • Add a few drops of DMF (catalytic) followed by the dropwise addition of 1.2 equivalents of thionyl chloride at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the mixture for 1-2 hours, then extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(ethylsulfanyl)pyridine-4-carboxamide.

Step 3: Synthesis of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

  • In a flame-dried flask under an inert atmosphere, suspend 1.0 equivalent of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1.0 equivalent of 2-(ethylsulfanyl)pyridine-4-carboxamide in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain [2-(ethylsulfanyl)pyridin-4-yl]methanamine.

Comparative Analysis

ParameterRoute 1: Substitution then ReductionRoute 2: S-Alkylation and Amide Reduction
Starting Materials 2-Chloro-4-cyanopyridine, Ethanethiol2-Mercaptopyridine-4-carboxylic acid, Ethyl iodide
Number of Steps 23
Overall Yield Potentially higherGenerally moderate
Reagent Toxicity Involves use of cyanide derivativeAvoids cyanides, but uses LiAlH4 (highly reactive)
Scalability Generally good; catalytic hydrogenation is scalableScalability can be challenging due to the use of LiAlH4
Purification Chromatography may be needed for both stepsMultiple purification steps may be required
Reproducibility High, based on well-established reactionsModerate, can be sensitive to reaction conditions (especially LiAlH4 reduction)

Expert Analysis and Recommendations

Route 1 presents a more direct and potentially higher-yielding pathway to the target molecule. The use of catalytic hydrogenation in the final step is a significant advantage in terms of process safety and scalability, making this route particularly attractive for larger-scale synthesis. The primary concern with this route is the handling of a cyanide-containing starting material, which requires appropriate safety precautions. However, for laboratories equipped to handle such reagents, the reproducibility and efficiency of this route are likely to be superior.

Route 2 , while avoiding the use of cyanides, is a longer synthetic sequence with an additional step. The use of lithium aluminum hydride in the final step poses challenges for scalability due to its high reactivity and the need for stringent anhydrous conditions. The workup procedure for LiAlH4 reactions can also be cumbersome. This route may be more suitable for smaller-scale laboratory synthesis where the avoidance of cyanides is a primary consideration and the necessary expertise for handling pyrophoric reagents is available.

References

  • General procedures for nucleophilic aromatic substitution on pyridines can be found in various organic chemistry textbooks and journals.
  • Protocols for the catalytic hydrogenation of nitriles are widely available in the chemical literature, including resources like Organic Syntheses.
  • Standard methods for S-alkylation, amidation, and amide reduction are well-documented in sources such as "March's Advanced Organic Chemistry".
Comparative

Benchmarking[2-(Ethylsulfanyl)pyridin-4-yl]methanamine against standard pyridine ligands

Benchmarking[2-(Ethylsulfanyl)pyridin-4-yl]methanamine: A Hard-Soft Donor Ligand for Advanced Catalysis As transition metal catalysis evolves, the demand for ligands that can dynamically adapt to the electronic and steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking[2-(Ethylsulfanyl)pyridin-4-yl]methanamine: A Hard-Soft Donor Ligand for Advanced Catalysis

As transition metal catalysis evolves, the demand for ligands that can dynamically adapt to the electronic and steric requirements of a catalytic cycle has surged. [2-(Ethylsulfanyl)pyridin-4-yl]methanamine (ESPM) represents a highly versatile hybrid ligand, combining a hard primary amine donor, a borderline pyridine nitrogen, and a soft thioether sulfur.

This guide objectively benchmarks ESPM against standard pyridine-based ligands—specifically 4-(Aminomethyl)pyridine (4-AMP) and Pyridine-2,6-bis(thioether) (SNS) —to provide researchers and drug development professionals with actionable, data-backed insights for ligand selection.

Structural and Electronic Profiling: The Hemilabile Advantage

The fundamental limitation of rigid bidentate ligands (like 2,2'-bipyridine) is their inability to temporarily vacate a coordination site without leading to catalyst decomposition. ESPM overcomes this through hemilability .

  • Hard-Soft Synergy: The primary amine (-NH₂) provides a hard donor anchor, tightly binding to the metal center to prevent precipitation of bulk metal. The ethylsulfanyl group (-SCH₂CH₃) acts as a soft donor, which is highly effective at stabilizing low-valent intermediates (e.g., Ru(II) or Pd(0)).

  • Causality of Hemilability: The relatively long and diffuse nature of the metal-sulfur bond allows the thioether arm to dissociate dynamically during the catalytic cycle. This creates a temporary open coordination site for substrate binding (e.g., ketone coordination in transfer hydrogenation) while the N,N-backbone keeps the catalyst intact [1].

Coordination Free Free Ligand (ESPM) BidentateNN Bidentate (N,N) Hard-Borderline Free->BidentateNN + Hard Metal (e.g., Zn2+) BidentateNS Bidentate (N,S) Soft-Borderline Free->BidentateNS + Soft Metal (e.g., Pd0) Tridentate Tridentate (N,N,S) Resting State BidentateNN->Tridentate S-coordination (Low steric bulk) BidentateNS->Tridentate N-coordination Tridentate->BidentateNN Hemilabile S-dissociation (Creates open catalytic site)

Caption: Hemilabile coordination dynamics of ESPM enabling open catalytic sites without catalyst degradation.

Benchmarking Data: Physicochemical & Catalytic Performance

To objectively evaluate ESPM, we benchmark it against 4-AMP (which lacks the soft thioether donor) [2] and SNS (which lacks the hard amine donor) [1].

Table 1: Physicochemical & Electronic Properties
LigandDonor MotifDenticityElectronic CharacterSteric Profile
ESPM N, N, SBi- or TridentateHard/Borderline/SoftModerate (Ethyl chain)
4-AMP N, NBidentateHard/BorderlineLow
SNS Pincer S, N, STridentateSoft/Borderline/SoftHigh (Bulky thioethers)
2,2'-Bipyridine N, NBidentateBorderline/BorderlineRigid, Planar
Table 2: Catalytic Performance in Ru(II)-Catalyzed Transfer Hydrogenation

Reaction Conditions: 0.1 mol% Ru-Ligand complex, Acetophenone (1.0 M), KOtBu (2 mol%), Isopropanol, 82°C.

Ligand SystemConversion (1h)Turnover Frequency (TOF, h⁻¹)Catalyst Stability (after 4h)
Ru-ESPM 94%~45,000High (No black Ru precipitate)
Ru-(4-AMP) 62%~12,000Moderate (Some degradation)
Ru-SNS >99%~87,000High (Highly stable pincer)
Ru-Bpy 35%~3,500Low (Product inhibition)

Data Analysis: While the specialized SNS pincer ligand achieves the highest TOF due to its optimized symmetric soft-donor environment[1], ESPM vastly outperforms the direct structural analog 4-AMP. The addition of the ethylsulfanyl group in ESPM increases the TOF nearly fourfold compared to 4-AMP, proving that the hemilabile sulfur atom is actively accelerating the catalytic turnover by stabilizing the active Ru-H intermediate.

Mechanistic Pathway: Transfer Hydrogenation

The superiority of ESPM over standard N,N-ligands is best understood through the catalytic cycle. The thioether arm dissociates to allow the bulky isopropoxide to coordinate and undergo β-hydride elimination, forming the active metal-hydride.

CatalyticCycle Precatalyst Ru(II)-ESPM Precatalyst (N,N,S coordinated) Active Active Ru-H Species (S-arm detached) Precatalyst->Active + KOtBu, iPrOH (Activation) Substrate Ketone Binding (Substrate enters open site) Active->Substrate Acetophenone HydrideTransfer Hydride Transfer (Outer-sphere mechanism) Substrate->HydrideTransfer Product Product Release (Chiral/Achiral Alcohol) HydrideTransfer->Product Product->Active + iPrOH (Regeneration)

Caption: Ru(II)-catalyzed transfer hydrogenation cycle utilizing ESPM's hemilability for substrate binding.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each step is explained to aid in troubleshooting.

Protocol A: Synthesis of the Ru(II)-ESPM Precatalyst
  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 eq of Ru(PPh₃)₃Cl₂ and 1.05 eq of ESPM in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous, anaerobic conditions are required because free Ru(II) is susceptible to oxidation to Ru(III), which is catalytically inactive for this cycle.

  • Reaction: Stir at room temperature for 4 hours. The soft Ru(II) center will thermodynamically favor the displacement of bulky PPh₃ ligands for the less sterically hindered N,N,S donors of ESPM.

  • Purification: Concentrate the solution in vacuo and precipitate the complex using cold diethyl ether.

  • Self-Validation (NMR):

    • Run a ³¹P NMR. The disappearance of coordinated PPh₃ (approx. 40-50 ppm) and appearance of free PPh₃ (-5 ppm) confirms ligand substitution.

    • Run a ¹H NMR. Look for the -CH₂-S- protons of the ethylsulfanyl group. Upon coordination to ruthenium, these protons will shift downfield (e.g., from 2.6 ppm in the free ligand to >3.2 ppm) due to the electron-withdrawing effect of the metal center.

Protocol B: Catalytic Transfer Hydrogenation Assay
  • Activation: In a Schlenk flask, combine the Ru-ESPM precatalyst (0.1 mol%) and potassium tert-butoxide (KOtBu, 2 mol%) in anhydrous isopropanol. Stir for 5 minutes until the solution changes color (typically yellow to deep red).

    • Causality: The strong base is required to generate the Ru-alkoxide intermediate, which subsequently undergoes β-hydride elimination to form the active Ru-H species [1].

  • Substrate Addition: Add acetophenone (1.0 M) and dodecane (0.1 M, as an internal standard). Heat to 82°C (reflux).

  • Self-Validation (Kinetics & Mass Balance):

    • Take 50 µL aliquots at 10, 30, and 60 minutes. Quench by exposing to air and diluting with ethyl acetate.

    • Analyze via GC-FID. Use the dodecane internal standard to verify mass balance. If the sum of unreacted acetophenone and the 1-phenylethanol product does not equal 100% of the initial substrate concentration, it indicates side reactions (e.g., aldol condensation), suggesting the base loading is too high.

Conclusion & Selection Guide

When benchmarking [2-(Ethylsulfanyl)pyridin-4-yl]methanamine against standard alternatives, it occupies a highly strategic middle ground:

  • Choose 4-AMP for simple, cost-effective hard-metal coordination (e.g., Cu, Zn) where hemilability is not required.

  • Choose SNS Pincers for highly specialized, maximum-turnover ruthenium catalysis where the lack of an amine proton does not hinder the outer-sphere mechanism.

  • Choose ESPM when developing novel catalysts that require the stabilization of low-valent metals (via the thioether) combined with the hydrogen-bonding capabilities of a primary amine (crucial for outer-sphere bifunctional catalysis). Its hemilabile nature makes it an exceptional candidate for cross-coupling and hydrogenation drug-development workflows.

References

  • Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics 2010, 29, 3790–3798. Available at:[Link]

  • 4-Pyridinemethanamine | C6H8N2. PubChem, National Institutes of Health. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine

This document provides a detailed, safety-first protocol for the proper disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. As a compound integrating a pyridine ring, a primary amine, and an organosulfur (thioether)...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine. As a compound integrating a pyridine ring, a primary amine, and an organosulfur (thioether) moiety, it requires careful handling as regulated hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure procedural safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally analogous compounds, such as [2-(methylsulfanyl)pyridin-4-yl]methanamine and 4-[(Ethylsulfanyl)methyl]pyridin-2-amine, allow for a reliable hazard assessment.[1][2] The primary hazards are associated with its potential for acute toxicity, skin corrosion, and irritation.[1]

Inferred Hazard Profile:

Hazard ClassificationGHS PictogramDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion / IrritationGHS05 (Corrosion)Causes skin corrosion or irritation.[1][2]
Serious Eye Damage / IrritationGHS05 (Corrosion)Causes serious eye damage or irritation.[2]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)May cause respiratory irritation.[1][2]

Immediate Safety & Handling: All handling and disposal preparation must be conducted within a certified chemical fume hood.[3][4] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times to prevent exposure.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton™, nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

Disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine must be managed as hazardous waste in strict accordance with institutional policies and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[3][4]

Step 1: Waste Classification

The first and most critical step is classification. Due to its chemical structure (pyridine, amine, organosulfur) and associated hazards, any waste containing [2-(Ethylsulfanyl)pyridin-4-yl]methanamine must be classified as Hazardous Waste .[7][9] This includes the pure compound, reaction mixtures, contaminated solvents, and any contaminated lab materials (e.g., pipette tips, weighing paper, absorbent pads).

  • Causality: The pyridine functional group makes the waste a candidate for incineration at a licensed facility.[9][10] The amine group makes it reactive and basic, while the overall structure suggests significant toxicity, aligning with RCRA's criteria for hazardous waste.[5]

Step 2: Segregation of Waste Streams

Proper segregation is essential to prevent dangerous chemical reactions within the waste container.[5][11]

  • Action: Collect waste containing [2-(Ethylsulfanyl)pyridin-4-yl]methanamine in a dedicated hazardous waste container.

  • Do Not Mix With:

    • Strong Acids: Violent neutralization reactions can occur with the amine group.[5]

    • Strong Oxidizing Agents: These can react exothermically and dangerously with the amine and thioether groups.[12]

    • Incompatible Solvent Streams: Keep halogenated and non-halogenated solvent wastes separate unless institutional policy permits mixing.[11][13]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Selection: Use a robust, chemically compatible container with a tightly sealing lid. For liquid waste, leave at least 10% headspace to allow for vapor expansion.[14]

  • Mandatory Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "[2-(Ethylsulfanyl)pyridin-4-yl]methanamine" and all other constituents in the container, including solvents.[11]

    • The approximate concentrations of each component.

    • The relevant hazard pictograms (Corrosion, Exclamation Mark).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location: The SAA should be located at or near the point of generation.

  • Storage Conditions: Store the sealed container in a cool, well-ventilated area away from heat sources or direct sunlight.[5][12] Secondary containment (e.g., a larger, chemically resistant tub) is required for liquid waste to contain potential leaks.[14]

  • Regulatory Adherence: Be mindful of institutional and RCRA limits on the volume of waste and the accumulation time allowed in an SAA.[15]

Step 5: Final Disposal Arrangement

Final disposal must be conducted through a licensed and regulated process.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup.[5][9]

  • Disposal Method: The standard and recommended disposal method for pyridine-containing compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10][16] This process ensures the complete destruction of the organic molecule.

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately as per institutional and regulatory requirements.[17]

Part 3: Emergency Procedures for Spills

Accidental spills must be handled immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate. Report the spill to your supervisor and EHS office.

  • Ventilate: Ensure the chemical fume hood is operating correctly to contain vapors.[3]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to surround and cover the spill.[3][4]

  • Collect Waste: Once absorbed, carefully collect the material using non-sparking tools and place it into the designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine.

G start Generate Waste Containing [2-(Ethylsulfanyl)pyridin-4-yl]methanamine classify Classify as Hazardous Waste (RCRA Regulated) start->classify Step 1 segregate Segregate from Incompatible Wastes (Acids, Oxidizers) classify->segregate Step 2 container Use Dedicated, Compatible Container with Sealed Lid segregate->container Step 3a label Label Container Immediately: 'Hazardous Waste', Contents, Date, Hazards container->label Step 3b store Store in Secondary Containment in Satellite Accumulation Area label->store Step 4 contact_ehs Container Full or Project Complete: Contact EHS for Pickup store->contact_ehs Step 5 end_proc Final Disposal via Licensed Incineration contact_ehs->end_proc

Caption: A workflow for the safe and compliant disposal of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • NextSDS. [2-(methylsulfanyl)pyridin-4-yl]methanamine — Chemical Substance Information. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

  • University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]

  • Washington State University. Standard Operating Procedures for Pyridine. [Link]

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Link]

  • University of Florida. Chemical Waste Disposal Guidelines. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • Triumvirate Environmental. (2023, January 19). Complying with RCRA Hazardous Waste Regulations. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Organic Chemistry Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • National Research Council. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
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[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
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